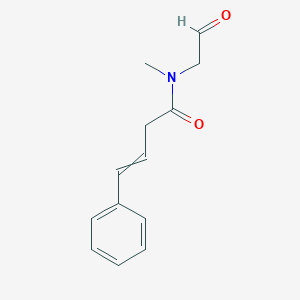
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide is an organic compound with a complex structure that includes a phenyl group, an amide group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide typically involves the reaction of N-methylacetamide with 4-phenylbut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the enone. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated amides or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated amides, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-oxoethyl)acetamide
- N-methyl-N-(2-oxoethyl)-1H-indole-3-carboxamide
- N-methyl-N-(2-oxoethyl)-5-methylthiazol-2-ylamine
Uniqueness
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide is unique due to its combination of a phenyl group and an enone moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications.
Properties
CAS No. |
185020-88-6 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-methyl-N-(2-oxoethyl)-4-phenylbut-3-enamide |
InChI |
InChI=1S/C13H15NO2/c1-14(10-11-15)13(16)9-5-8-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3 |
InChI Key |
CBWUWCMKWUHPGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=O)C(=O)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















